molecular formula C16H13NO4 B13013692 Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B13013692
M. Wt: 283.28 g/mol
InChI Key: VAOJYSKRBZHQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a furan ring, a quinoline core, and an ester functional group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core. This intermediate is then subjected to a cyclization reaction with furan-2-carboxaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines are employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial effects, or interfere with cell signaling pathways in cancer cells, resulting in anticancer activity.

Comparison with Similar Compounds

Ethyl 8-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a different mechanism of action.

    Quinoline-3-carboxylic acid: A simpler derivative with fewer functional groups.

    Furan-2-carboxylic acid: A furan derivative with different biological activities.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

ethyl 8-(furan-2-yl)-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C16H13NO4/c1-2-20-16(19)12-9-17-14-10(13-7-4-8-21-13)5-3-6-11(14)15(12)18/h3-9H,2H2,1H3,(H,17,18)

InChI Key

VAOJYSKRBZHQPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C3=CC=CO3

Origin of Product

United States

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